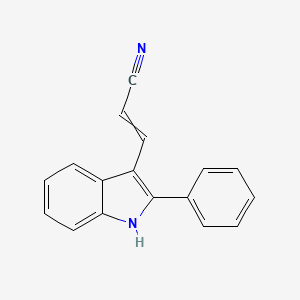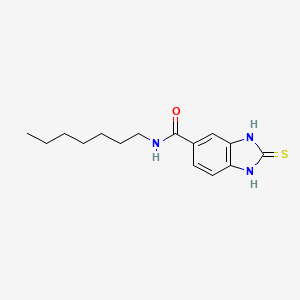
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a heptyl group, a sulfanylidene moiety, and a benzimidazole core, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the benzimidazole intermediate with sulfur-containing reagents such as thiourea or elemental sulfur.
Attachment of the Heptyl Group: The heptyl group can be attached via alkylation reactions using heptyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler benzimidazole derivative.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzimidazole derivatives without the sulfanylidene group.
Substitution: Alkyl or aryl-substituted benzimidazole derivatives.
Applications De Recherche Scientifique
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanylidene group may enhance binding affinity or specificity, while the heptyl group can influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-Heptyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is unique due to its specific combination of functional groups. The heptyl group provides hydrophobic character, the sulfanylidene group offers potential for redox activity, and the benzimidazole core is known for its biological activity. This combination makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
103481-26-1 |
|---|---|
Formule moléculaire |
C15H21N3OS |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-heptyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-2-3-4-5-6-9-16-14(19)11-7-8-12-13(10-11)18-15(20)17-12/h7-8,10H,2-6,9H2,1H3,(H,16,19)(H2,17,18,20) |
Clé InChI |
IMMAMOCEPNJLIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)C1=CC2=C(C=C1)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



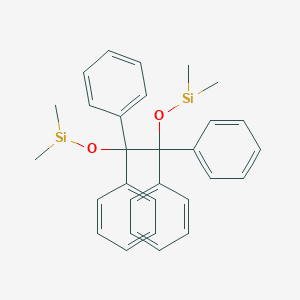
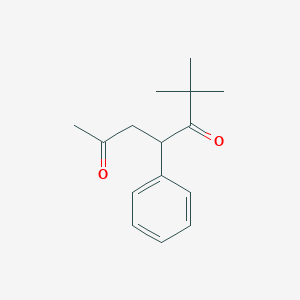
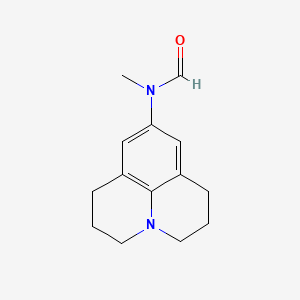
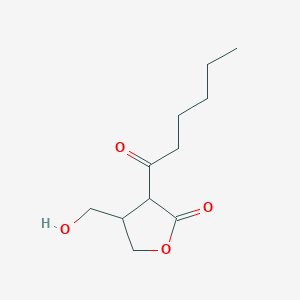
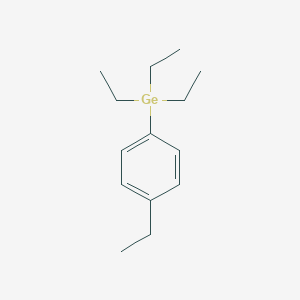
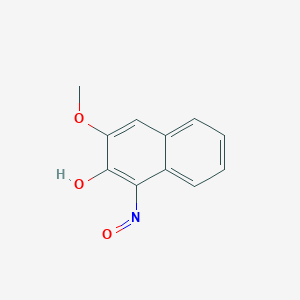
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
